2-(2-Methoxy-6-methylphenoxy)ethanamine
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Overview
Description
2-(2-Methoxy-6-methylphenoxy)ethanamine is an organic compound with the molecular formula C10H15NO2. This compound is characterized by the presence of a methoxy group, a methyl group, and an ethanamine group attached to a phenoxy ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-6-methylphenoxy)ethanamine typically involves the reaction of 2-methoxy-6-methylphenol with ethylene oxide in the presence of a base to form 2-(2-methoxy-6-methylphenoxy)ethanol. This intermediate is then converted to this compound through a reductive amination process using ammonia or an amine source and a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-6-methylphenoxy)ethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted phenoxy compounds.
Scientific Research Applications
2-(2-Methoxy-6-methylphenoxy)ethanamine is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-6-methylphenoxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)ethanamine: Similar structure but with an ethoxy group instead of a phenoxy group.
2-Methylphenethylamine: Similar structure but lacks the methoxy and ethanamine groups.
2-(2-(2-Methoxyethoxy)ethoxy)ethanamine: Contains additional ethoxy groups, making it more hydrophilic.
Uniqueness
2-(2-Methoxy-6-methylphenoxy)ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-(2-methoxy-6-methylphenoxy)ethanamine |
InChI |
InChI=1S/C10H15NO2/c1-8-4-3-5-9(12-2)10(8)13-7-6-11/h3-5H,6-7,11H2,1-2H3 |
InChI Key |
VDBGXMVCCIXRIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)OCCN |
Origin of Product |
United States |
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